molecular formula C24H28NO4+ B12728090 Phenactropinium CAS No. 697214-89-4

Phenactropinium

Cat. No.: B12728090
CAS No.: 697214-89-4
M. Wt: 394.5 g/mol
InChI Key: REFUXNZBPJQVLU-LTABOZGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenactropinium chloride is synthesized through the quaternization of homatropine. The process involves the reaction of homatropine with an alkylating agent, such as methyl iodide, under controlled conditions to form the quaternary ammonium compound .

Industrial Production Methods: In industrial settings, the production of this compound chloride involves large-scale quaternization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization and drying to obtain the final compound in its chloride form .

Chemical Reactions Analysis

Types of Reactions: Phenactropinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenactropinium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Phenactropinium: this compound is unique due to its very short duration of ganglion-blocking activity and its specific use in controlled hypotension during surgeries. Unlike other ganglion-blocking agents, it does not exhibit atropine-like activity, making it suitable for specific medical applications .

Properties

CAS No.

697214-89-4

Molecular Formula

C24H28NO4+

Molecular Weight

394.5 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-phenacyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C24H28NO4/c1-25(16-22(26)17-8-4-2-5-9-17)19-12-13-20(25)15-21(14-19)29-24(28)23(27)18-10-6-3-7-11-18/h2-11,19-21,23,27H,12-16H2,1H3/q+1/t19-,20+,21?,23?,25?

InChI Key

REFUXNZBPJQVLU-LTABOZGPSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)CC(=O)C4=CC=CC=C4

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)CC(=O)C4=CC=CC=C4

Origin of Product

United States

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